molecular formula C12H19N3O B11820814 N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine

N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine

Cat. No.: B11820814
M. Wt: 221.30 g/mol
InChI Key: YDTROSYUEGPOPD-UHFFFAOYSA-N
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Description

N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine is a heterocyclic compound featuring a pyridine backbone substituted with two amine groups at positions 2 and 3. The N5-methyl and N5-((tetrahydro-2H-pyran-2-yl)methyl) groups introduce steric and electronic modifications that influence its physicochemical and biological properties. This compound is categorized under pyrans, a class of six-membered oxygen-containing heterocycles critical in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-N-methyl-5-N-(oxan-2-ylmethyl)pyridine-2,5-diamine

InChI

InChI=1S/C12H19N3O/c1-15(9-11-4-2-3-7-16-11)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H2,13,14)

InChI Key

YDTROSYUEGPOPD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCO1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences:

  • Substituent Effects: The tetrahydro-2H-pyran group in the target compound introduces a non-aromatic, oxygen-containing ring, contrasting with the sulfonylphenyl group in ’s compound, which is planar and electron-deficient. The pyran group may improve membrane permeability compared to bulkier sulfonyl groups .
  • Synthetic Accessibility : Compound 13a () is synthesized via condensation of guanidine derivatives, while the target compound likely requires alkylation of pyridine-2,5-diamine with tetrahydro-2H-pyran intermediates.

Pharmacological and Industrial Relevance

  • Target Compound : The pyran moiety is associated with improved pharmacokinetic profiles in drug candidates, as seen in antiviral and anti-inflammatory agents .
  • Compound 13a : Thiophene and phenyl groups are prevalent in anticonvulsants and kinase inhibitors, though its high melting point (270–272°C) may limit solubility .

Biological Activity

N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine, a compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and research applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Pyridine-2,5-diamine and tetrahydro-2H-pyran-2-ylmethyl chloride.
  • Reaction Conditions : The reaction is conducted in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
  • Procedure : The nucleophilic substitution reaction leads to the formation of the desired compound.

Table 1: Synthesis Parameters

ParameterDetails
Starting MaterialsPyridine-2,5-diamine, Tetrahydro-2H-pyran-2-ylmethyl chloride
BaseSodium Hydride or Potassium Carbonate
SolventDMF or THF
Reaction TypeNucleophilic Substitution

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies have shown that certain derivatives of this compound display potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM .

Cytotoxicity Studies

Cytotoxicity assays using MTT assays on cell lines such as HaCat and Balb/c 3T3 have revealed promising results for some derivatives of this compound, indicating potential applications in cancer therapy .

The biological activity of this compound is thought to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of certain enzymes, thus blocking their activity.
  • Molecular Docking Studies : Computational studies suggest that it forms key interactions with residues at the binding sites of critical enzymes such as DNA gyrase .

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against Pseudomonas aeruginosa and Escherichia coli (MIC = 0.21 µM)
CytotoxicityPromising results in HaCat and Balb/c 3T3 cell lines
Enzyme InhibitionPotential inhibitor of DNA gyrase

Case Studies

  • Antimicrobial Evaluation : A study published in MDPI evaluated various thiazolopyridine derivatives, including those related to this compound. The most active compounds showed strong binding interactions with DNA gyrase and other targets, supporting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : Another research effort highlighted the cytotoxic effects of similar compounds on cancer cell lines, indicating a pathway for further development in anticancer therapies .

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